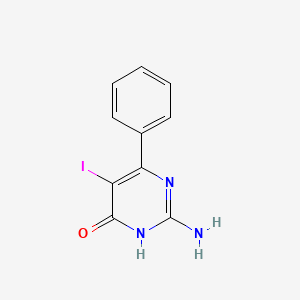
2-Amino-5-iodo-6-phenyl-4-pyrimidinone
Overview
Description
“2-Amino-5-iodo-6-phenyl-4-pyrimidinone” is a heterocyclic compound. It belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .
Molecular Structure Analysis
The molecular formula of “2-Amino-5-iodo-6-phenyl-4-pyrimidinone” is C10H8IN3O . The molecular weight is 313.09 g/mol .Scientific Research Applications
Antitumor Activities and Immune System Engagement
2-Amino-5-iodo-6-phenyl-4-pyrimidinone (AIPP) has been researched for its potential in cancer treatment. Studies have shown that AIPP can activate peritoneal macrophages, leading to the destruction of transformed cells. It also significantly augments natural killer (NK) cell activity, contributing to the inhibition of tumor growth. In mice, AIPP demonstrated both prophylactic and therapeutic effects against mammary adenocarcinoma, mediated through the induction of NK cell lytic activity. These findings highlight AIPP's role in enhancing the body's natural defense mechanisms against tumors (Milas et al., 1983), (Lotzová et al., 1986a), (Lotzová et al., 1986b).
Interferon Induction and Immunomodulatory Effects
Research indicates that AIPP can induce interferon production and possesses immunomodulatory properties. It has been effective in inhibiting the growth of transplantable mouse bladder tumors, suggesting its potential as a therapeutic agent for certain types of cancer. The ability to stimulate interferon production and modulate the immune response makes AIPP a candidate for further investigation in cancer treatment (Sidky et al., 1986), (Stringfellow et al., 1980).
B Cell Activation and Biological Response Modification
AIPP, along with other pyrimidinones, has been shown to activate B cells, a crucial aspect of the immune response. These compounds induce B cells to proliferate and differentiate, which can be instrumental in fighting infections and possibly in cancer therapy. The similarities observed between substituted pyrimidinones and guanosines in this regard suggest they might share a common mechanism of action in stimulating immune responses (Wicker et al., 1988).
Structural and Molecular Studies
Structural analysis of pyrimidinone derivatives, including AIPP, has been conducted to understand their molecular configurations and potential interactions. These studies provide insights into the chemical properties of AIPP, which can be critical in developing effective therapeutic agents. Understanding the molecular structure is essential for predicting the reactivity and interactions of AIPP with biological systems (Craciun et al., 1998).
Mechanism of Action
“2-Amino-5-iodo-6-phenyl-4-pyrimidinone” has been found to modulate a variety of immune responses . It enhances the activity of natural killer (NK) cells and macrophages . It’s worth noting that while it doesn’t induce high serum levels of interferon (IFN), it’s equally active in enhancing NK cell activity as other similar compounds .
properties
IUPAC Name |
2-amino-5-iodo-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN3O/c11-7-8(6-4-2-1-3-5-6)13-10(12)14-9(7)15/h1-5H,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQRDRKWCBEQKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223234 | |
| Record name | 2-Amino-5-iodo-6-phenyl-4-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72943-43-2 | |
| Record name | 2-Amino-5-iodo-6-phenyl-4-pyrimidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072943432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-iodo-6-phenyl-4-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



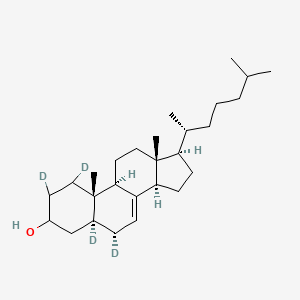

![[(1R,10S,12S,13R,14S,16S,18R)-14-methyl-13-[(E)-3-oxobut-1-enyl]-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B1496113.png)
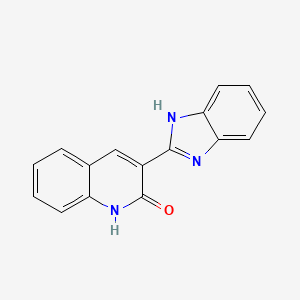
![2-[(2R,3R)-3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B1496117.png)
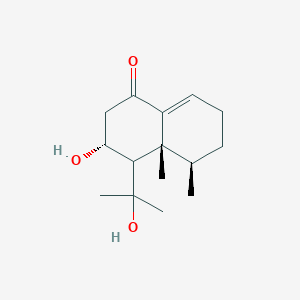
![(3R,5R,8R,9S,10S,13R,14S)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1496120.png)
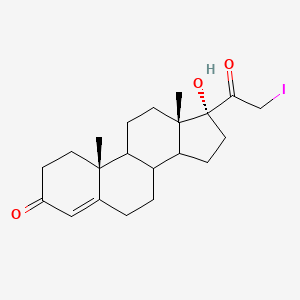
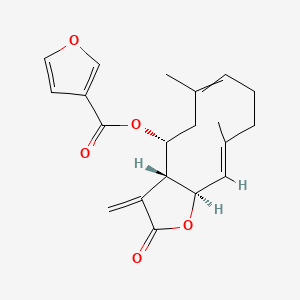


![3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)-](/img/structure/B1496129.png)

